7-Bromo-3-(trifluoromethyl)quinoline
Overview
Description
7-Bromo-3-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N . It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H5BrF3N/c11-8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H
. This indicates the presence of bromine, fluorine, and nitrogen atoms in the quinoline ring structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 276.053 . It has a density of 1.7±0.1 g/cm3 . The boiling point is 301.3±37.0 °C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Structural Elaboration of Quinolinones : Research has demonstrated the possibility of converting 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones into 4-bromo-2-(trifluoromethyl)quinolines, which are precursors for generating 2-trifluoromethyl-4-quinolyllithiums. These intermediates can be further transformed for electrophilic substitution, highlighting the compound's versatility in organic synthesis (Marull & Schlosser, 2003).
Synthesis of Quinoline Derivatives : A study explored the conversion of 2-bromo-4-(trifluoromethyl)quinolines into various derivatives, including 4-(trifluoromethyl)quinolines and 4-trifluoromethyl-2-quinolinecarboxylic acids. This process underscores the compound's role in the synthesis of diverse quinoline-based structures (Lefebvre, Marull, & Schlosser, 2003).
Photophysics and Biomolecular Binding : A study reported the successful synthesis of new quinoline derivatives via Buchwald–Hartwig amination. These derivatives exhibited significant interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions, indicating their applicability in photophysical studies and DNA binding properties (Bonacorso et al., 2018).
Antimicrobial Studies : Some 7-(trifluoromethyl)-4-hydroxy substituted quinoline derivatives have shown significant antimicrobial activity against various microorganisms, suggesting potential applications in the development of antituberculosis agents (Garudachari et al., 2014).
Golgi-Localized Probes : Quinoline derivatives containing amino and trifluoromethyl groups have been used for live-cell imaging, specifically targeting the Golgi apparatus in various cell lines. This application in bioimaging demonstrates the compound's utility in cellular and molecular biology (Chen et al., 2019).
Cascade Cyclization for Synthesis : Research has shown the synthesis of difficult-to-access 4-bromo quinolines using TMSBr as an acid-promoter, underscoring the method's efficiency in producing functionalized compounds with diverse molecular structures (Jin et al., 2019).
Diuretic Activity Study : A study on the diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides revealed a substantial increase in diuretic activity compared to non-brominated analogs, pointing towards potential pharmacological applications (Ukrainets, Golik, & Chernenok, 2013).
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Fluorinated quinolines, including 7-Bromo-3-(trifluoromethyl)quinoline, continue to be a subject of research due to their potential applications in medicine and other fields . Future research may focus on the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their practical applications .
Properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-2-1-6-3-7(10(12,13)14)5-15-9(6)4-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGBGNJCQUURAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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